Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate
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Overview
Description
Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a benzothiadiazole ring fused with a benzoate moiety. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate typically involves the reaction of 2-aminobenzenethiol with methyl 2-bromobenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate involves its interaction with specific molecular targets. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,1,3-benzothiadiazole-5-carboxylate
- 5-Amino-6-methyl-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole
Uniqueness
Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate is unique due to its specific structural features, which combine the properties of benzothiadiazole and benzoate moieties. This combination imparts distinct electronic and steric properties, making it suitable for various specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-13-12(8-9)17-18-22-13/h2-8H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNILRDLOFEEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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